molecular formula C19H18N2O5S2 B2944030 methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2034397-96-9

methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2944030
CAS No.: 2034397-96-9
M. Wt: 418.48
InChI Key: WISANWFPBHHHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H18N2O5S2 and its molecular weight is 418.48. The purity is usually 95%.
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Scientific Research Applications

Transylidation Reactions

The study on transylidation of stable sulfonium ylids highlights the potential application of similar molecules in synthesizing complex organic structures. The kinetics and mechanism of these reactions offer insights into developing new synthetic routes for pharmaceuticals and materials science (H. Matsuyama, H. Minato, & Michio. Kobayashi, 1973).

Heterocyclic Compound Synthesis

Research on 4-Hydroxyquinolones and the cyclization of related compounds demonstrates the utility of methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate in constructing heterocyclic frameworks. These frameworks are crucial in developing new drugs and materials (I. Ukrainets, L. A. Petrushova, A. Davidenko, & L. A. Grinevich, 2014).

Photophysical Properties

A study on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate explores the photophysical properties of molecules similar to methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate. The unique luminescence properties based on substituent effects could have applications in optoelectronic devices and sensors (Soyeon Kim, Nam Gi Cho, Nam-Duk Kim, G. Kwon, Jun-Gill Kang, Y. Sohn, & I. Kim, 2021).

Synthesis of αβ-Unsaturated Ketones

The conversion of allenyl phenyl sulphoxides to sulphides and the subsequent synthesis of αβ-unsaturated ketones suggest a role for compounds like methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate in organic synthesis, particularly in creating compounds with potential biological activity (R. Cookson & P. Parsons, 1978).

Mechanism of Action

Properties

IUPAC Name

methyl 4-methoxy-3-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-17-4-3-14(19(22)26-2)10-18(17)28(23,24)21-11-13-5-7-20-16(9-13)15-6-8-27-12-15/h3-10,12,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISANWFPBHHHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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